2-Butyl-1-octanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Natural Occurrence and Biological Activity:

2-Butyl-1-octanol, also known as 2-butyloctyl alcohol, is a primary alcohol found naturally in various sources like grapes (Vitis vinifera) [], tomatoes (Solanum lycopersicum) [], and cow's milk (Bos taurus) []. Interestingly, research suggests it might be a metabolite observed in human cancer cells [].

Synthesis Applications:

Due to its chemical properties, 2-Butyl-1-octanol finds use as a starting material for the synthesis of other valuable compounds. Some examples include:

- 2-Butyl-1-octyl methacrylate (BOMA): This is a monomer used in the creation of various polymers with potential applications in diverse fields [].

- 3,5,5-trimethyl-1-hexyl methacrylate (TMHMA): This is another monomer used in the synthesis of specialized polymers [].

- Hydrophobic polyesters: 2-Butyl-1-octanol can be employed in the production of water-resistant polyesters through a method called miniemulsion polymerization [].

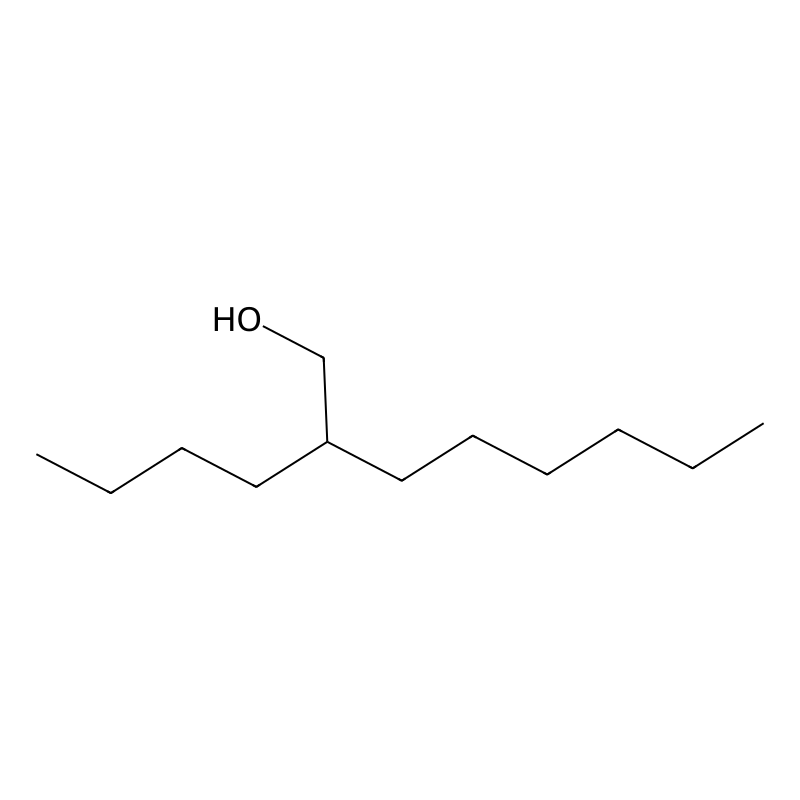

2-Butyl-1-octanol, also known as 2-butyloctyl alcohol, is a primary alcohol with the molecular formula . This compound features a twelve-carbon chain with a hydroxyl group () attached to the first carbon, and a butyl group () branching off the second carbon. It belongs to the class of organic compounds known as fatty alcohols, characterized by their aliphatic structure consisting of at least six carbon atoms. 2-Butyl-1-octanol is typically synthesized rather than found in nature, although it has been identified in trace amounts in various sources such as grapes, tomatoes, and cow's milk .

- Flammability: Combustible liquid with a flash point around 120 °C [2].

- Toxicity: May cause skin irritation and mild eye irritation upon contact. Limited data available on its chronic toxicity [2].

- Reactivity: Can react with strong oxidizing agents [2].

Precautions

Always handle 2-Butyl-1-octanol with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working in a laboratory setting [2].

Data source:

- Dehydration: Under acidic conditions, it can lose water to form alkenes.

- Oxidation: It can be oxidized to form ketones or aldehydes depending on the conditions and reagents used.

- Esterification: Reacting with carboxylic acids can produce esters.

The balanced equation for its reduction from 2-decanone using sodium borohydride is as follows:

text2-Decanone + NaBH4 + H2O -> 2-Butyl-1-octanol + NaBO2 + H2

Several methods exist for synthesizing 2-butyl-1-octanol:

- Aldol Condensation: Starting from n-hexanal, an aldol reaction is performed using barium hydroxide as a catalyst to form 2-butyl-2-octenal. This compound is then reduced to yield 2-butyl-1-octanol using sodium borohydride as a reducing agent .

- Step 1: Aldol reaction of n-hexanal with barium hydroxide.

- Step 2: Reduction of the resulting aldehyde/alcohol mixture.

- Reduction of Ketones: A common laboratory method involves reducing 2-decanone using sodium borohydride or other reducing agents.

Similar compounds include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Octanol | C8H18O | Shorter carbon chain; commonly found in nature. |

| 1-Decanol | C10H22O | Similar structure but longer chain; used in surfactants. |

| 1-Dodecanol | C12H26O | Longer chain; used in cosmetics and personal care products. |

Uniqueness of 2-Butyl-1-Octanol

What sets 2-butyl-1-octanol apart from these similar compounds is its unique branching structure and specific applications as an intermediate in organic synthesis. Its presence as a metabolite in human cells also distinguishes it from more common fatty alcohols like octanol and decanol, which do not exhibit similar biological significance .

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 59 of 118 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 59 of 118 companies with hazard statement code(s):;

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (23.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (93.22%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Cosmetics -> Humectant

General Manufacturing Information

Fabricated metal product manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

1-Octanol, 2-butyl-: ACTIVE